

Quantifying the VEGF Inhibitory Action of Gersizangitide: Application Notes and Protocols

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Compound of Interest

Compound Name: Gersizangitide

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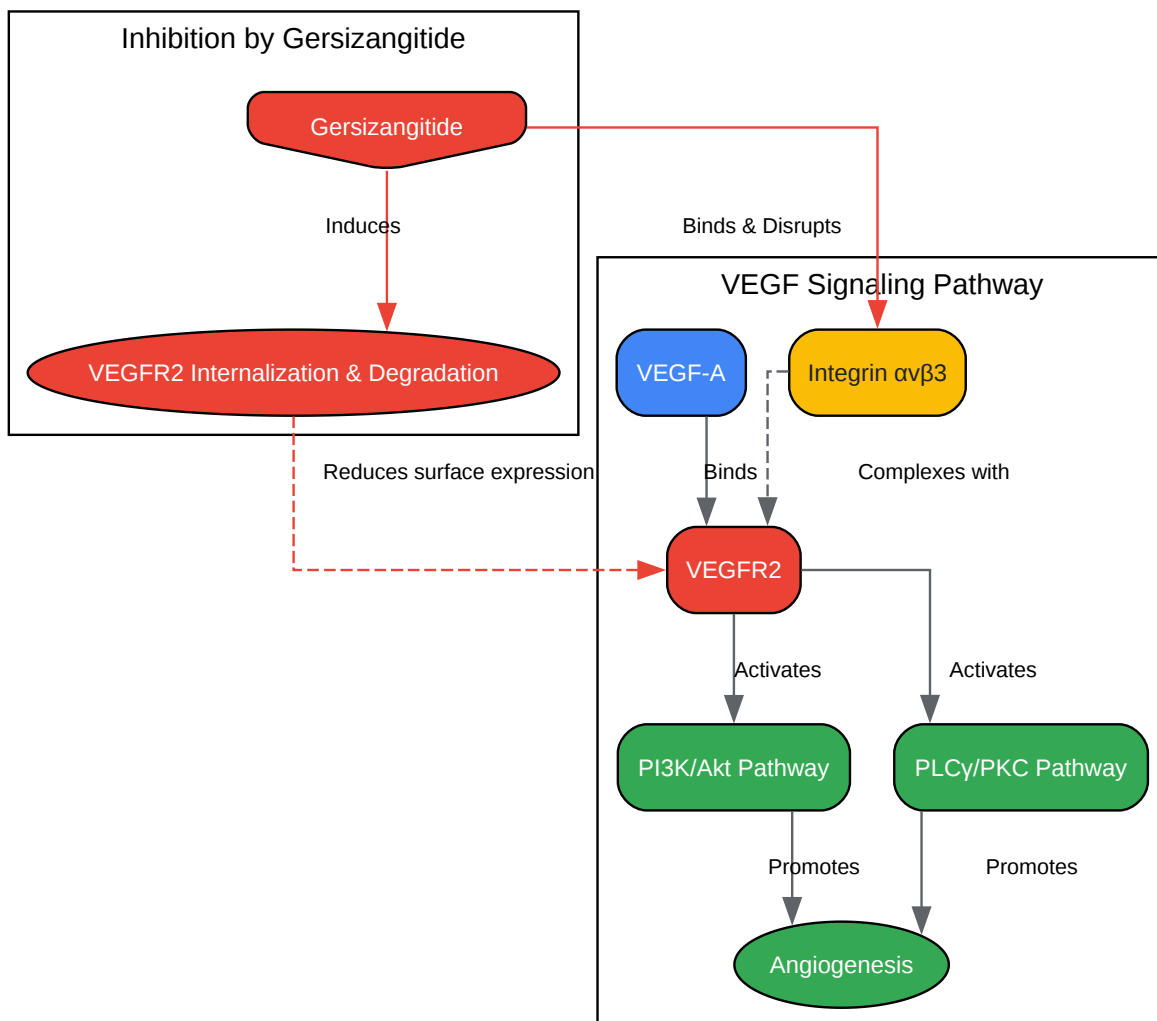
Introduction

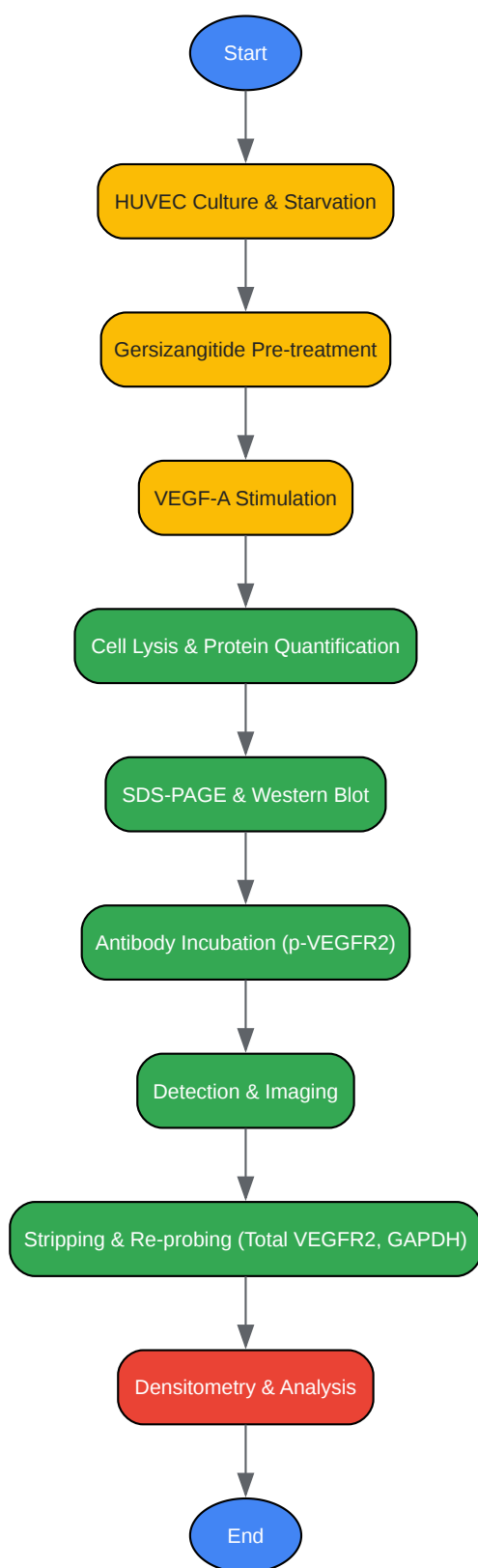
Gersizangitide (also known as AXT-107) is a promising anti-angiogenic peptide with a dual mechanism of action that holds significant potential for the treatment of neovascular diseases of the eye.^{[1][2]} This 20-amino acid peptide, derived from collagen IV, not only inhibits the signaling of Vascular Endothelial Growth Factor (VEGF), a key driver of angiogenesis, but also activates the Tie2 receptor, which promotes vascular stability.^{[1][3]} The anti-VEGF activity of **Gersizangitide** is primarily mediated through its interaction with integrins $\alpha v\beta 3$ and $\alpha 5\beta 1$.^[4] By binding to these integrins, **Gersizangitide** disrupts the formation of the VEGFR2- $\beta 3$ complex, leading to the internalization, ubiquitination, and subsequent degradation of VEGFR2, thereby dampening the entire downstream signaling cascade.

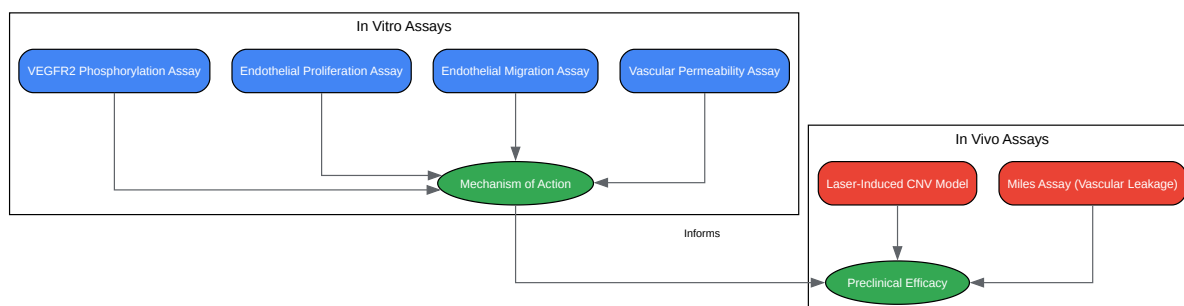
These application notes provide detailed protocols for quantifying the VEGF inhibitory effects of **Gersizangitide** using established in vitro and in vivo methodologies. The included data summaries, presented in clear tabular formats, offer a concise overview of the expected quantitative outcomes based on preclinical findings. Furthermore, visualizations of key pathways and experimental workflows are provided to facilitate a deeper understanding of the scientific principles and practical procedures involved.

Mechanism of Action: VEGF Inhibition by Gersizangitide

Gersizangitide's unique approach to VEGF inhibition centers on its ability to modulate integrin function. Integrins are cell surface receptors that play a crucial role in cell adhesion and signaling. In the context of angiogenesis, the interaction between VEGFR2 and integrin $\beta 3$ is vital for robust VEGF signaling. **Gersizangitide** intervenes in this process by binding to integrins $\alpha v\beta 3$ and $\alpha 5\beta 1$ with high affinity, leading to a disruption of the VEGFR2-integrin complex. This disruption triggers the internalization and degradation of VEGFR2, effectively reducing the number of receptors on the endothelial cell surface available to bind with VEGF-A and VEGF-C. This multifaceted mechanism not only blocks the immediate signaling cascade but also provides a sustained inhibitory effect.







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References

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- 3. [medchemexpress.com](https://www.medchemexpress.com) [[medchemexpress.com](https://www.medchemexpress.com)]
- 4. Anti-angiogenic collagen IV-derived peptide target engagement with $\alpha v \beta 3$ and $\alpha 5 \beta 1$ in ocular neovascularization models - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
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